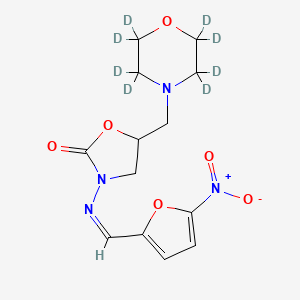

Furaltadone-d8

Description

Rationale for Deuterated Analogs in Quantitative Analytical Chemistry and Isotopic Tracing

In analytical chemistry, achieving precision and accuracy is paramount. clearsynth.com Deuterated analogs, also known as stable isotope-labeled compounds, are powerful tools used to enhance the reliability of analytical measurements, particularly in mass spectrometry (MS). clearsynth.comscioninstruments.com In these analogs, one or more hydrogen atoms are replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. simsonpharma.com This substitution is subtle but confers a key property: a higher molecular mass.

When analyzed by a mass spectrometer, the deuterated standard is easily distinguished from its non-deuterated counterpart (the analyte) due to this mass difference. clearsynth.com However, its chemical and physical properties remain nearly identical. researchgate.net This similarity is crucial because the deuterated standard behaves almost exactly like the analyte during complex sample preparation steps (like liquid-liquid extraction or solid-phase extraction) and during the ionization process in the mass spectrometer. scioninstruments.comtexilajournal.com

This co-elution and similar behavior allow the deuterated standard to serve as a perfect internal reference. kcasbio.com It effectively compensates for variations and potential errors that can occur during analysis, such as:

Matrix Effects: Complex samples like blood plasma or food tissues contain many substances that can interfere with the analysis by either suppressing or enhancing the analyte's signal during ionization. clearsynth.comscioninstruments.com A deuterated internal standard experiences these same effects, allowing for an accurate correction and a more reliable quantification of the target analyte. kcasbio.comresolvemass.ca

Extraction Efficiency: Not all of the analyte may be recovered during the sample preparation process. The deuterated standard is lost in the same proportion, normalizing the final measurement. nih.gov

Instrument Variability: Minor fluctuations in instrument performance can affect results. The use of a co-eluting internal standard helps to correct for these variations. scioninstruments.com

Beyond quantitative analysis, deuterium labeling is also vital for isotopic tracing studies. simsonpharma.comsymeres.com By introducing a deuterated compound into a biological system, researchers can track its metabolic pathways. simsonpharma.comresearchgate.net The deuterium acts as a label, allowing scientists to identify the resulting metabolites and understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. symeres.comresearchgate.net

Overview of Furaltadone-d8's Role as a Stable Isotope-Labeled Internal Standard

This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Furaltadone (B92408) and its residues. medchemexpress.commedchemexpress.com Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive technique used to detect minute quantities of substances in complex mixtures. researchgate.netcrimsonpublishers.com

When testing food products for Furaltadone residues, a known quantity of this compound is added to the sample at the beginning of the analytical process. texilajournal.com The sample then undergoes extraction and purification before being injected into the LC-MS/MS system. The instrument measures the signal ratio between the target analyte (a Furaltadone metabolite) and the this compound internal standard. nih.gov Because the standard and the analyte behave almost identically during the entire procedure, this ratio provides a highly accurate and precise measurement of the analyte's concentration, correcting for any sample-specific variations or losses. kcasbio.comcrimsonpublishers.com The use of a SIL-IS like this compound is considered the gold standard in bioanalytical methods and is encouraged by regulatory bodies to ensure robust and reliable data. kcasbio.com

Contextualization of Furaltadone Research in Veterinary Drug Residue Science

Furaltadone is a member of the nitrofuran class of broad-spectrum antibiotics. most.gov.bd These drugs were once widely used in veterinary medicine to treat gastrointestinal infections in livestock such as poultry and pigs. most.gov.bdnih.gov However, concerns arose over the potential health risks to humans from consuming food products containing nitrofuran residues. Studies indicated that these compounds and their metabolites could be carcinogenic and mutagenic. most.gov.bdresearchgate.net

As a result, regulatory bodies in many parts of the world, including the European Union, banned the use of nitrofurans in food-producing animals. most.gov.bdnih.govresearchgate.net This prohibition created a need for highly sensitive and specific analytical methods to monitor for the illegal use of these drugs and ensure food safety.

A significant challenge in monitoring Furaltadone is that the parent drug is metabolized very quickly in the animal's body. researchgate.net However, it forms a stable, tissue-bound metabolite called 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which persists for a much longer time. most.gov.bdnih.govresearchgate.net Therefore, AMOZ is the official marker residue used to detect the illegal administration of Furaltadone. researchgate.net Analytical methods are designed to release this bound AMOZ from tissues, derivatize it to a stable form, and then quantify it. usda.gov

The development of these rigorous analytical methods relies heavily on the use of stable isotope-labeled internal standards like this compound to ensure the highest level of accuracy in detecting these banned substances at very low concentrations. Research studies have focused on the detection, distribution, and depletion of Furaltadone's metabolite, AMOZ, in various animal tissues.

One such study investigated the concentration of AMOZ in poultry tissues after a 3-week withdrawal period following treatment with Furaltadone-medicated feed. The findings highlight the persistence of this metabolite.

| Tissue Type | AMOZ Concentration (μg/kg) |

|---|---|

| Gizzard | 331 |

| Meat (Muscle) | 270 |

| Liver | 80 |

Data from a study on chickens administered medicated feed with 132 mg/kg of furaltadone, measured 3 weeks after treatment withdrawal. nih.govacs.org

This persistence underscores the importance of sensitive monitoring programs, which are made more reliable and accurate through the use of internal standards like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N4O6 |

|---|---|

Molecular Weight |

332.34 g/mol |

IUPAC Name |

3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7-/i3D2,4D2,5D2,6D2 |

InChI Key |

YVQVOQKFMFRVGR-VKZNSCLPSA-N |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CC2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Comprehensive Characterization of Furaltadone D8 As a Research Standard

Methodological Approaches for Deuterium (B1214612) Incorporation and Isotopic Labeling

The synthesis of Furaltadone-d8 is a multi-step process that requires precise control to achieve high isotopic enrichment at specific molecular positions. d-nb.info The primary strategy involves the incorporation of deuterium atoms into the morpholine (B109124) ring of the Furaltadone (B92408) structure. vulcanchem.com This is typically accomplished through one of two main pathways:

Use of Deuterated Starting Materials: This approach involves the use of pre-labeled building blocks in the synthetic route. For this compound, this would entail the use of a deuterated morpholine precursor. This method offers a high degree of control over the location and extent of deuterium incorporation.

Catalytic Deuterium Exchange: This technique, often referred to as hydrogen-isotope exchange (HIE), involves the exchange of hydrogen atoms for deuterium atoms on a pre-existing molecule. nih.govx-chemrx.com This can be achieved using a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of a deuterium source like deuterium gas (D2) or heavy water (D2O). x-chemrx.comansto.gov.au Recent advancements have explored the use of hexafluorophosphate (B91526) (PF6-) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D2O to facilitate HIE in aromatic compounds under ambient conditions. nih.gov

The synthesis of this compound specifically targets the eight hydrogen positions within the morpholine ring, resulting in an octadeuterated analog. vulcanchem.com This selective deuteration is crucial as it preserves the chemical reactivity of the core Furaltadone structure while providing a significant mass shift for analytical purposes. vulcanchem.com The synthetic route is carefully designed to maintain the (Z)-configuration of the methylideneamino group, which is important for its biological activity equivalence with the parent compound. vulcanchem.com

Flow chemistry has emerged as a valuable technique for isotopic labeling, offering precise control over reaction parameters and improved safety. x-chemrx.com This method can be particularly advantageous for scaling up the production of deuterated compounds like this compound. ansto.gov.au

Advanced Spectroscopic Techniques for Isotopic Enrichment and Structural Confirmation

To confirm the successful synthesis and isotopic enrichment of this compound, a suite of advanced spectroscopic techniques is employed. These methods provide detailed information about the molecular structure and the precise location and extent of deuterium incorporation. ebi.ac.uk

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for characterizing isotopically labeled compounds. axios-research.comebi.ac.uk For this compound, high-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should correspond to the theoretical mass of the octadeuterated compound (332.15719821 Da). vulcanchem.com The +8 mass shift relative to the unlabeled Furaltadone provides clear evidence of successful deuteration. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the specific sites of deuterium incorporation. ebi.ac.ukrsc.orgnih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the morpholine ring should be significantly diminished or absent, confirming their replacement with deuterium.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.

¹³C NMR (Carbon-13 NMR): While ¹³C NMR primarily provides information about the carbon skeleton, the coupling patterns between carbon and deuterium (C-D) can further confirm the locations of isotopic labeling.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to observe changes in vibrational frequencies upon deuteration. americanpharmaceuticalreview.com The stretching and bending vibrations of C-D bonds occur at lower frequencies than those of C-H bonds, providing additional confirmation of isotopic substitution. americanpharmaceuticalreview.com

The combination of these spectroscopic techniques provides a comprehensive characterization of the this compound molecule, ensuring its structural integrity and high isotopic purity. americanpharmaceuticalreview.com

Table 1: Spectroscopic Data for this compound

| Technique | Observed Feature | Interpretation |

| Mass Spectrometry | Molecular ion peak at m/z consistent with C₁₃H₈D₈N₄O₆ | Confirmation of octadeuteration |

| ¹H NMR | Absence or significant reduction of signals for morpholine protons | Successful deuterium exchange at all eight positions on the morpholine ring |

| ²H NMR | Signals present at chemical shifts corresponding to morpholine positions | Direct detection of deuterium incorporation |

| FTIR Spectroscopy | Presence of C-D stretching and bending vibrations | Confirms the presence of deuterium in the molecule |

Chromatographic Purity Assessment and Impurity Profiling for Analytical Standard Development

The development of this compound as an analytical standard necessitates a thorough assessment of its chemical and isotopic purity. lgcstandards.comsigmaaldrich.com Impurity profiling is a critical step to identify and quantify any substances other than the desired deuterated compound. biomedres.usresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of pharmaceutical compounds. chromatographyonline.comresearchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. The method is validated to ensure it can separate this compound from its unlabeled counterpart, as well as any potential synthesis-related impurities or degradation products. researchgate.net The purity is generally determined by measuring the peak area of this compound relative to the total area of all peaks in the chromatogram. High-purity standards often exhibit a purity of >98%. vulcanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for impurity profiling. biomedres.usresearchgate.net LC-MS allows for the separation of impurities by chromatography, followed by their identification based on their mass-to-charge ratio. This is particularly useful for identifying any under- or over-deuterated species, as well as other structurally related impurities. chromatographyonline.com

Two-Dimensional Liquid Chromatography (2D-LC): For complex mixtures or when co-elution of impurities is suspected, 2D-LC can provide enhanced separation and more accurate peak purity assessment. chromatographyonline.com

The goal of this rigorous analysis is to produce a well-characterized analytical standard with a detailed Certificate of Analysis that specifies the chemical and isotopic purity, and identifies and quantifies any significant impurities. lgcstandards.com This ensures the reliability and accuracy of analytical methods that utilize this compound as an internal standard.

Table 2: Chromatographic Purity and Impurity Profile of a Typical this compound Standard

| Parameter | Method | Specification |

| Chemical Purity | RP-HPLC | ≥ 98% |

| Isotopic Purity | LC-MS | ≥ 98% Deuterium Incorporation |

| Unlabeled Furaltadone | LC-MS | ≤ 1% |

| Other Impurities | LC-MS | Each impurity ≤ 0.1% |

Advanced Analytical Methodologies Employing Furaltadone D8

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications.nih.govresearchgate.net

Furaltadone-d8 is integral to sensitive and specific detection methods for furaltadone (B92408) residues in various samples, including food products and environmental matrices. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant technique for the analysis of furaltadone and other nitrofurans. nih.govresearchgate.netnih.gov These methods often involve the derivatization of the nitrofuran metabolites to enhance their stability and chromatographic behavior. researchgate.net The use of this compound as an internal standard in these LC-MS/MS workflows significantly improves the accuracy and reliability of quantification by compensating for variations during sample preparation and analysis. researchgate.netvulcanchem.com

While LC-MS/MS is more common, gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of nitrofuran metabolites, often after a derivatization step to increase volatility. In such applications, a deuterated internal standard like this compound would be equally crucial for accurate quantification.

Principles and Optimization of Isotope Dilution Mass Spectrometry (IDMS) with this compound.rsc.orgosti.gov

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement that can yield highly accurate and precise results. rsc.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled compound (the "spike"), such as this compound, to a sample containing the unlabeled analyte (furaltadone). osti.gov After allowing the spike to equilibrate with the sample, the mixture is processed, and the ratio of the labeled to the unlabeled compound is measured by a mass spectrometer. osti.gov

Since the labeled and unlabeled compounds are chemically identical, they behave identically during extraction, cleanup, and ionization, meaning any sample loss will affect both equally, thus preserving their ratio. ptb.de This allows for the accurate calculation of the original analyte concentration, even with incomplete sample recovery. ptb.de

Optimization of IDMS involves several key factors:

Optimal Spiking: The amount of this compound added should be carefully calculated to achieve an isotope ratio in the final extract that can be measured with the highest precision by the mass spectrometer.

Isotopic Purity: The isotopic purity of the this compound standard must be accurately known to avoid introducing bias into the final concentration calculation.

Equilibration: Ensuring complete homogenization and equilibration between the this compound spike and the native furaltadone in the sample is critical for accurate results. osti.gov

Method Validation for Accuracy, Precision, and Robustness using this compound.elementlabsolutions.comich.org

The use of this compound is central to the validation of analytical methods for furaltadone detection, ensuring they are fit for their intended purpose. scribd.com Method validation encompasses several key performance characteristics:

Accuracy: This measures the closeness of the experimental results to the true value. elementlabsolutions.com In the context of furaltadone analysis, accuracy is often assessed by analyzing certified reference materials or by performing recovery studies on spiked blank matrices. The use of this compound as an internal standard is crucial for achieving high accuracy by correcting for procedural losses and matrix effects. ptb.de For instance, a method for determining furaltadone in the macroalgae Ulva lactuca demonstrated accuracy in the range of 88.9-95.5%. nih.gov

Precision: Precision refers to the degree of agreement among a series of measurements from the same homogeneous sample. ich.org It is typically evaluated at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision). ich.org The consistent use of this compound helps to minimize variability and improve the precision of the analytical method. researchgate.net Validation studies for furaltadone have reported relative standard deviations for repeatability between 15.3% and 20.5% and for reproducibility between 25.3% and 28.2%. nih.gov

Robustness: This is the ability of a method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. ich.org Parameters that might be varied during a robustness study include the pH of the mobile phase, column temperature, and mobile phase composition. elementlabsolutions.com this compound helps ensure that the quantification remains reliable even with these minor variations. elementlabsolutions.com

Strategies for Matrix Effect Compensation and Enhanced Quantification via Internal Standardization.uow.edu.auwaters.com

The matrix effect, which is the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix, is a significant challenge in LC-MS/MS analysis. waters.comcore.ac.uk It can lead to either ion suppression or enhancement, affecting the accuracy and precision of quantification. researchgate.net

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted and effective strategy to compensate for matrix effects. waters.com Because this compound is chemically identical to furaltadone, it experiences the same matrix effects. ptb.de By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is normalized, leading to more accurate and reliable quantification. vulcanchem.com

For this compensation to be effective, the SIL-IS and the analyte must co-elute chromatographically. waters.com In some cases, a slight retention time difference can occur due to the deuterium (B1214612) isotope effect, which could lead to differential matrix effects. waters.com Therefore, careful chromatographic optimization is necessary to ensure co-elution.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Integration.nih.govresearchgate.netwur.nl

Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the separation of furaltadone and its metabolites from complex sample matrices prior to detection by mass spectrometry. nih.govresearchgate.netwur.nl The choice between HPLC and UPLC often depends on the desired speed and resolution of the analysis.

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and can operate at higher pressures than conventional HPLC systems. This results in significantly faster analysis times, improved chromatographic resolution, and increased sensitivity. For the analysis of nitrofuran residues, UPLC can provide better separation of the various metabolites and internal standards, including this compound, from matrix interferences. researchgate.net

In both HPLC and UPLC methods for furaltadone analysis, this compound is added to the sample at the beginning of the extraction process. researchgate.net It then co-elutes with the native furaltadone, allowing for reliable quantification through the internal standard calibration method, which corrects for any variability in extraction recovery and matrix effects.

Development and Evaluation of Electrochemical Sensors for Furaltadone Detection.mdpi.commdpi.comfigshare.com

Electrochemical sensors represent a promising alternative to chromatographic methods for the detection of furaltadone, offering advantages such as low cost, rapid response, and simplicity of operation. researchgate.netsemanticscholar.org These sensors typically work by measuring the electrochemical reduction of the nitro group on the furaltadone molecule. mdpi.com

The development of these sensors involves fabricating a modified electrode that enhances the electrochemical signal for furaltadone. The performance of these sensors is evaluated based on several key parameters:

Linear Range: The concentration range over which the sensor's response is directly proportional to the analyte concentration.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Sensitivity: The change in the sensor's signal per unit change in analyte concentration.

Selectivity: The ability of the sensor to detect the target analyte in the presence of other potentially interfering substances. mdpi.com

While this compound is not directly used in the sensing mechanism of these electrochemical sensors, it plays a crucial role in the validation of these methods. The accuracy of the electrochemical sensor can be verified by comparing its results with those obtained from a validated LC-MS/MS method that uses this compound as an internal standard.

Nanomaterial-Modified Electrodes for Enhanced Sensing Performance.mdpi.commdpi.comfigshare.com

To improve the sensitivity and selectivity of electrochemical sensors for furaltadone, researchers have focused on modifying the electrode surface with various nanomaterials. These materials can increase the electrode's surface area, enhance the rate of electron transfer, and catalytically improve the electrochemical reaction of furaltadone.

Examples of nanomaterials used to modify electrodes for furaltadone detection include:

Strontium Manganese Oxide/Functionalized Hexagonal Boron Nitride (SrMnO3/f-BN): This composite material has been shown to exhibit excellent sensing activity towards furaltadone, with a wide linear range and a low detection limit. mdpi.com

Europium Tungstate (Eu2(WO4)3) Nanoparticles: Screen-printed carbon electrodes modified with these nanoparticles have demonstrated improved electrocatalytic activity for furaltadone detection. mdpi.comresearchgate.net

Iron Diselenide (FeSe2): Hierarchical 3D snowflake-like FeSe2 has been used to create a robust electrocatalyst for furaltadone sensing, showing high sensitivity and selectivity. figshare.com

Multi-walled Carbon Nanotubes (MWCNTs) and Conducting Polymers: Nanocomposites of MWCNTs and poly(melamine) have been used to create sensitive electrochemical assays for several nitrofuran drugs, including furaltadone. nih.gov

Graphene and Gold Nanoparticles (Gr/Au): Glassy carbon electrodes modified with this nanocomposite have been used for the electrochemical sensing of furazolidone, a related nitrofuran. researchgate.net

The performance of these nanomaterial-modified electrodes is summarized in the table below:

| Electrode Modifier | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA µM⁻¹ cm⁻²) | Reference |

| SrMnO₃/f-BN | 0.01–152.11 | 0.002 | 2.45 | mdpi.com |

| Eu₂(WO₄)₃ | 0.01–300 | 0.097 | 2.1335 | mdpi.comresearchgate.net |

| FeSe₂ | 0.01–252.2 | 0.002 | 1.15 | figshare.com |

Voltammetric and Amperometric Detection Principles

Voltammetric and amperometric techniques are electrochemical methods that offer high sensitivity, rapid analysis, and the potential for miniaturization in the detection of electroactive compounds like furaltadone. nih.govsrce.hr These methods measure the current resulting from the reduction or oxidation of an analyte at an electrode surface as the potential is varied. srce.hr For furaltadone, detection typically relies on the electrochemical reduction of its nitro group. researchgate.net While this compound is not the primary analyte in these detection schemes, it serves as a crucial internal standard in confirmatory analyses, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which are often used to validate results from initial electrochemical screenings.

The core of these detection principles lies in the design of the working electrode. Unmodified electrodes, such as a bare screen-printed carbon electrode (SPCE), often exhibit low peak currents and sensitivity for furaltadone detection. mdpi.com To overcome these limitations, researchers have focused on modifying the electrode surface with various nanomaterials to enhance electrocatalytic activity, improve electron transfer rates, and increase the active surface area. acs.org

Voltammetric Methods: Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) are commonly employed techniques. mdpi.comresearchgate.net DPV, in particular, is noted for its higher sensitivity compared to other voltammetric methods. mdpi.com Studies have demonstrated the use of various modified electrodes for furaltadone (FLD) detection:

Europium Tungstate (Eu₂(WO₄)₃) Modified SPCE: A screen-printed carbon electrode modified with Eu₂(WO₄)₃ nanoparticles showed improved electrocatalytic activity for furaltadone detection. mdpi.com The electrochemical behavior was examined using both DPV and CV, demonstrating a significant enhancement in the detection signal compared to unmodified electrodes. mdpi.com

Iron Diselenide (FeSe₂) Modified SPCE: A hierarchical 3D snowflake-like iron diselenide catalyst on an SPCE provided a large active site for furaltadone sensing. acs.org This modification resulted in superior catalytic performance, evidenced by a lower charge-transfer resistance and a more significant cathodic response current. acs.org

Zinc Oxide-Zinc Cobalt Oxide (ZnO-ZnCo₂O₄) Nano-heterostructure: A glassy carbon electrode (GCE) decorated with a self-assembled ZnO-ZnCo₂O₄ nano-heterostructure was developed for ultrasensitive furaltadone detection in complex matrices like fish tissue. researchgate.net

Amperometric Detection: Amperometry involves maintaining a constant potential at the working electrode and measuring the resulting current as a function of time. This technique is utilized to assess the stability of sensor responses. mdpi.com For instance, the stability of the Eu₂(WO₄)₃ modified electrode was evaluated using an amperometric technique. mdpi.com Amperometric microsensors have also been developed for the detection of other small molecules like nitric oxide, showcasing the method's high sensitivity and applicability for real-time measurements. mdpi.com

The performance of these electrochemical sensors is evaluated based on several key parameters, including the limit of detection (LOD), linear range, and sensitivity.

Table 1: Performance of Various Modified Electrodes for Furaltadone (FLD) Detection

| Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Sensitivity | Source |

|---|---|---|---|---|---|

| Eu₂(WO₄)₃/SPCE | DPV, CV | 10 nM - 300 µM | 97 µM | 2.1335 µA µM⁻¹ cm⁻² | mdpi.comresearchgate.net |

| FeSe₂/SPCE | CV | 0.01 µM - 252.2 µM | 0.002 µM (2.0 nM) | 1.15 µA µM⁻¹ cm⁻² | acs.org |

| ZnO-ZnCo₂O₄/GCE | DPV, CV | 0.01-4.68 µM & 15-100 µM | 1.46 nM | 24.4 µA µM⁻¹ cm⁻² | researchgate.net |

| SrMnO₃/f-BN/GCE | Not specified | 0.01 µM - 152.11 µM | 2.0 nM | Not specified | researchgate.net |

This table presents data for the detection of the non-deuterated furaltadone (FLD).

Exploration of Immunological and Biosensor-Based Detection Platforms

Immunological and biosensor-based platforms represent a significant advancement in the rapid and high-throughput screening of furaltadone residues. These methods leverage the high specificity of biological recognition elements, such as antibodies, to detect target analytes. nih.govnih.gov this compound plays a vital role as an internal standard in confirmatory methods like LC-MS/MS, which are used to validate the results obtained from these screening assays. vulcanchem.com

Immunological Assays: Immunoassays are a cornerstone for the detection of furaltadone and its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). tandfonline.com These assays are typically competitive, where the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used competitive immunoassay for the quantitative analysis of furaltadone's metabolite, AMOZ, in various food matrices, including meat, fish, shrimp, eggs, milk, and honey. tandfonline.comvnyabiotech.combiostonescientific.comelabscience.com In this format, polyclonal or monoclonal antibodies with high specificity towards AMOZ are developed. tandfonline.com The sensitivity of these kits allows for detection at low parts-per-billion (ppb) levels. biostonescientific.comelabscience.com

Fluorescence Polarization Immunoassay (FPIA): FPIA is a homogeneous immunoassay that eliminates the need for separation or washing steps, making it exceptionally fast. nih.gov A monoclonal antibody with high cross-reactivity to both furaltadone and a derivatized form of its metabolite (NPAMOZ) was developed for a rapid FPIA. nih.gov The entire equilibrium of the antibody-tracer interaction is achieved in just 10 minutes, making it suitable for high-throughput screening of furaltadone in animal feed and its metabolite in tissues. nih.gov

Biosensor-Based Platforms: Biosensors integrate a biological component with a physicochemical transducer to generate a measurable signal upon analyte detection. nih.gov Recent research has focused on developing novel biosensors with enhanced sensitivity and selectivity for furaltadone.

Fluorescence-Based Biosensors: A groundbreaking approach utilizes pamoic acid-functionalized gold nanoparticles (PA@AuNPs) as a fluorescent probe for the ultra-sensitive detection of furaltadone. researchgate.net The detection mechanism is based on the quenching of the nanoparticles' fluorescence upon binding to furaltadone through intermolecular hydrogen bonding. researchgate.net This method has demonstrated remarkable sensitivity, with a limit of detection in the nanomolar range in both water and blood serum. researchgate.net

Electrochemical Biosensors: These platforms combine the specificity of biological recognition with the sensitivity of electrochemical transduction. nih.gov While specific electrochemical biosensors employing this compound are not detailed in the provided context, the general principle involves immobilizing a biological recognition element (like an antibody) onto an electrode surface. The binding event is then converted into a measurable electrical signal. nih.gov The integration of nanomaterials is a key strategy to improve the stability, biocompatibility, and sensitivity of these biosensors. nih.gov

Table 2: Characteristics of Immunological and Biosensor-Based Detection Platforms for Furaltadone

| Platform Type | Target Analyte(s) | Key Features | Limit of Detection (LOD) | Matrix | Source |

|---|---|---|---|---|---|

| Fluorescence Polarization Immunoassay (FPIA) | Furaltadone, NPAMOZ | Homogeneous, rapid (10 min assay time) | Furaltadone: 0.6 µg/L; NPAMOZ: 0.3 µg/L | Animal feed, Animal tissues | nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | AMOZ | Competitive assay, high specificity | 0.4 ng/g (0.4 ppb) | Meat (pork) | tandfonline.com |

| Enzyme-Linked Immunosorbent Assay (ELISA) | AMOZ | Quantitative analysis | 0.02 ng/g (0.02 ppb) | Shrimp, fish, meat | biostonescientific.com |

AMOZ is the marker residue for furaltadone. NPAMOZ is the nitrophenyl derivative of AMOZ.

Application of Furaltadone D8 in Residue Research and Environmental Monitoring

Residue Analysis in Food Matrices of Animal Origin

The use of Furaltadone-d8 is integral to methods developed for monitoring illegal veterinary drug residues in foods of animal origin. scioninstruments.com Because the parent drug, furaltadone (B92408), is rapidly metabolized, residue monitoring programs focus on its stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). researchgate.net this compound is employed as an internal standard in the analysis of AMOZ to ensure food products are compliant with safety regulations that ban the use of nitrofurans in food-producing animals. researchgate.netnih.gov

This compound is essential for the accurate quantification of furaltadone and its primary metabolite, AMOZ, in various poultry products, including muscle, liver, gizzard, and eggs. nih.govnih.gov Research has shown that while the parent furaltadone compound is rarely detectable after a withdrawal period, its metabolite AMOZ can persist in edible tissues for several weeks. researchgate.netnih.gov

In one study, after chickens were administered feed containing furaltadone, AMOZ was detected at concentrations of 270 µg/kg in muscle, 80 µg/kg in liver, and 331 µg/kg in gizzard three weeks after treatment withdrawal. researchgate.netnih.gov The gizzard is often considered a target matrix for monitoring as it tends to retain higher concentrations of nitrofuran metabolites. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, validated according to international standards like Commission Decision 2002/657/EC, rely on this compound for precise quantification. nih.gov In poultry eggs, such methods have established detection capabilities (CCβ) for AMOZ as low as 0.5 µg/kg. nih.govcabidigitallibrary.org Studies show that AMOZ is highly persistent in both egg yolk and white, being detectable for up to three weeks post-treatment. nih.gov

Table 1: Detection Limits for Furaltadone and its Metabolite AMOZ in Poultry Eggs using LC-MS/MS

| Compound | Matrix | Decision Limit (CCα) (µg/kg) | Detection Capability (CCβ) (µg/kg) |

| AMOZ | Egg (Yolk & White) | 0.1 | 0.5 |

| Furaltadone | Egg (Yolk & White) | 0.9 | 2.0 |

| Data sourced from studies on the determination of furaltadone residues in poultry eggs. nih.govcabidigitallibrary.org |

This compound is utilized in sensitive analytical methods to detect nitrofuran residues in milk and dairy products like milk powder. usbio.netresearchgate.netnih.gov As a labeled internal standard, it is crucial for high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods designed to simultaneously identify and quantify multiple nitrofuran metabolites. researchgate.nettandfonline.com These methods are vital for enforcing the zero-tolerance policy for nitrofuran residues in milk within many jurisdictions. tandfonline.com

Research has led to the development of robust procedures for extracting and analyzing these residues from milk. For instance, a method for milk powder involves releasing protein-bound metabolites with hydrochloric acid, derivatization, and subsequent extraction and cleanup. researchgate.net The use of isotope internal standards like this compound in this method resulted in high recoveries (97.7%-104.8%) and low limits of detection (LOD) and quantification (LOQ) for the furaltadone metabolite. researchgate.net

Table 2: Method Performance for Furaltadone Metabolite in Milk Powder

| Parameter | Value |

| Limit of Detection (LOD) | 0.03 µg/kg |

| Limit of Quantitation (LOQ) | 0.20 µg/kg |

| Linear Range | 0.4-20 ng/mL |

| Calibrated Recovery | 97.7% - 104.8% |

| Data from an HPLC-MS/MS method for nitrofuran metabolites in milk powder. researchgate.net |

To enhance efficiency in regulatory monitoring, laboratories increasingly use multi-residue methods capable of screening for a wide array of veterinary drugs simultaneously. This compound is incorporated as an internal standard in these comprehensive surveillance methods, which often cover several classes of prohibited or regulated substances. tandfonline.commdpi.comresearchgate.net These methods typically employ ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and can detect hundreds of compounds in a single analysis. researchgate.net

Such multi-class methods have been validated for various animal-derived matrices, including milk, honey, eggs, and muscle tissue. researchgate.net The inclusion of isotope-labeled standards like this compound is critical for compensating for matrix effects and ensuring the accuracy of qualitative screening and quantitative analysis across a diverse range of analytes and sample types. tandfonline.comresearchgate.net This approach allows for cost-effective and high-throughput analysis, which is essential for national residue control programs.

Environmental Fate and Distribution Studies

Beyond food safety, this compound is a valuable tool in environmental science for studying the fate, transport, and degradation of nitrofuran antibiotics in the environment. vulcanchem.comnih.gov Understanding how these compounds behave in ecosystems is crucial for assessing their potential long-term risks. eurofins.comitrcweb.org Isotope-labeled standards are used in laboratory and field studies to trace the movement and transformation of contaminants in soil, water, and biota. eurofins.comfrontiersin.org

Studies have investigated the fate of furaltadone in various aquatic environments, including lake, river, and sea water. nih.gov Research indicates that while hydrolysis has a minimal impact on its degradation, indirect photolysis (degradation by sunlight) is the primary elimination pathway in water. nih.gov this compound can be used in these studies to accurately measure the concentration of the parent compound as it degrades over time.

The persistence of furaltadone has been noted in agricultural runoff, with studies using isotope ratio mass spectrometry indicating half-lives of over 60 days in anaerobic sediments. vulcanchem.com Its water solubility facilitates its potential to contaminate surface and groundwater, making its detection in these environments a key aspect of environmental monitoring. nih.govigminresearch.com

This compound plays a role in identifying and tracing the degradation products of furaltadone in the environment. nih.gov Advanced analytical techniques, such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), are used to elucidate the structures of transformation products formed during processes like photolysis. nih.govmdpi.com

By using this compound as an internal standard, researchers can confidently track the disappearance of the parent compound and the appearance of its various photoproducts. nih.gov This information is critical for a complete environmental risk assessment, as the degradation products may have their own toxicological properties. mdpi.com Such studies help to build comprehensive models of how contaminants like furaltadone are distributed and transformed after entering the environment. reviewboard.camdpi.com

Advanced Sample Preparation Techniques for Complex Biological and Environmental Matrices

The accurate determination of this compound, and by extension its non-labeled parent compound, in complex biological and environmental samples is critically dependent on effective sample preparation. The primary challenge lies in isolating the analyte from intricate matrices such as animal tissues, honey, milk, and soil, which contain numerous interfering substances like fats, proteins, and pigments. nih.gov These matrix components can significantly impact the accuracy and sensitivity of analytical instruments. Consequently, a variety of advanced sample preparation techniques have been developed and refined to ensure reliable quantification.

The general workflow for preparing these complex samples for analysis typically involves several key stages:

Homogenization: Ensuring the sample is uniform before extraction. scientificproducts.com

Hydrolysis: An acid hydrolysis step is often employed to release tissue-bound metabolites, making them available for extraction. scientificproducts.comresearchgate.net

Derivatization: This step can be used to increase the molar mass and enhance the detection sensitivity of the target analytes. scientificproducts.com

Extraction: Isolating the analytes from the bulk of the sample matrix.

Clean-up: Removing co-extracted interfering compounds. nih.govscientificproducts.com

Evaporation and Reconstitution: Concentrating the sample and dissolving it in a solvent compatible with the analytical instrument. scientificproducts.com

Several sophisticated techniques are commonly employed for the extraction and clean-up of nitrofuran metabolites, including Furaltadone's metabolite, AMOZ, for which this compound serves as an internal standard. These methods are chosen based on the specific matrix and the desired level of sensitivity and throughput.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used and effective technique for sample clean-up in the analysis of this compound. scpscience.comresearchgate.net This method involves passing the sample extract through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while matrix interferences are washed away. scpscience.com The analyte is then eluted with a small volume of a different solvent. scpscience.com

The selection of the appropriate SPE sorbent is crucial for achieving high recovery and efficient clean-up. Common sorbents include C18 for non-polar compounds and ion-exchange phases for charged analytes. scpscience.com For instance, a method for determining nitrofuran metabolites in eggs utilized SPE for sample clean-up after an acid-catalyzed release of protein-bound metabolites and derivatization. researchgate.net Similarly, the analysis of various veterinary drugs in milk and other animal-derived foods often incorporates an SPE step to remove interfering matrix components. researchgate.net

Key steps in a typical SPE procedure include: scpscience.com

Conditioning: The sorbent is prepared for sample application.

Retention: The sample is passed through the cartridge, and the analyte is retained.

Rinsing: Interfering compounds are washed from the cartridge.

Elution: The analyte is collected by passing a specific solvent through the cartridge.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained significant popularity for the analysis of veterinary drug residues due to its simplicity, speed, and minimal solvent usage. researchgate.netnih.gov This approach combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for clean-up.

A modified QuEChERS protocol has been successfully developed and validated for the simultaneous determination of nitrofuran metabolites and other antibiotics in honey. nih.gov In this method, crude samples are first treated with acid to release bound residues. nih.gov The extraction is then performed using an organic solvent (like acetonitrile) and a salt mixture (commonly magnesium sulfate (B86663) and sodium chloride). The subsequent clean-up step involves adding a small amount of d-SPE sorbent to the extract to remove interfering substances. nih.gov A study on the analysis of eight bound nitrofuran drugs in meat significantly shortened the sample preparation time by replacing a traditional overnight derivatization with a rapid microwave-assisted reaction followed by a modified QuEChERS extraction. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional yet effective method for separating analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous/organic system. nih.gov For the analysis of nitrofuran metabolites, LLE is often used following hydrolysis and derivatization steps. scientificproducts.com For example, a common procedure involves extracting the derivatized metabolites from the aqueous sample into an organic solvent like ethyl acetate. nih.govscientificproducts.com

While effective, traditional LLE can be time-consuming and require large volumes of organic solvents. nih.gov However, it remains a fundamental technique and is often used in combination with other clean-up methods to achieve the desired sample purity.

Research Findings and Method Performance

The performance of these sample preparation techniques is evaluated based on several key parameters, including recovery, matrix effects, linearity, and the limits of detection (LOD) and quantification (LOQ). This compound plays a crucial role as an internal standard in these analyses, helping to compensate for variations in extraction efficiency and matrix-induced signal suppression or enhancement. vulcanchem.com

Below are tables summarizing research findings from various studies on the analysis of nitrofuran metabolites, where this compound would be used as an internal standard for its corresponding analyte, AMOZ.

Table 1: Performance of a Modified QuEChERS Method for Nitrofuran Metabolites in Honey Data sourced from a study on the development and validation of a modified QuEChERS protocol coupled to LC-MS/MS. nih.gov

| Analyte (Metabolite) | Recovery (%) | CV (%) | CCα (µg/kg) | CCβ (µg/kg) |

| AMOZ | 90.96 - 104.80 | 2.65 - 12.58 | 0.12 - 0.74 | 0.21 - 1.27 |

| AOZ | 90.96 - 104.80 | 2.65 - 12.58 | 0.12 - 0.74 | 0.21 - 1.27 |

| AHD | 90.96 - 104.80 | 2.65 - 12.58 | 0.12 - 0.74 | 0.21 - 1.27 |

| SEM | 90.96 - 104.80 | 2.65 - 12.58 | 0.12 - 0.74 | 0.21 - 1.27 |

Table 2: Performance of a Rapid Method using Microwave-Assisted Derivatization and QuEChERS for Nitrofuran Metabolites in Meat Data sourced from a study on the confirmatory analysis of bound residues of eight nitrofuran drugs in meat. nih.gov

| Analyte (Metabolite) | CCα (µg/kg) |

| AMOZ | 0.013 - 0.200 |

| Other Nitrofuran Metabolites | 0.013 - 0.200 |

Table 3: Performance of a Method using Hydrophobic Carboxymethyl Cellulose for Clean-up in Animal-Fat Samples Data sourced from a study on the determination of nitrofuran metabolites in animal-fat samples. nih.gov

| Analyte (Metabolite) | Spiking Level (µg/kg) | Recovery (%) | Intra-day Precision (CV%) | LOD (µg/kg) | LOQ (µg/kg) |

| AMOZ | 0.5, 1.0, 1.5 | 83.3 - 104.3 | < 10 | 0.6 - 0.9 | 0.20 - 0.28 |

| AOZ | 0.5, 1.0, 1.5 | 83.3 - 104.3 | < 10 | 0.6 - 0.9 | 0.20 - 0.28 |

| AHD | 0.5, 1.0, 1.5 | 83.3 - 104.3 | < 10 | 0.6 - 0.9 | 0.20 - 0.28 |

| SEM | 0.5, 1.0, 1.5 | 83.3 - 104.3 | < 10 | 0.6 - 0.9 | 0.20 - 0.28 |

These advanced sample preparation techniques, coupled with the use of isotopically labeled internal standards like this compound and sensitive analytical instrumentation, enable regulatory laboratories and researchers to effectively monitor for the presence of banned nitrofuran antibiotics in a wide range of complex biological and environmental matrices.

Non Human Metabolic and Environmental Degradation Pathway Research Utilizing Furaltadone D8

Elucidation of Furaltadone (B92408) Biotransformation in Animal Models (excluding human)

The biotransformation of furaltadone has been investigated in several animal species to understand its metabolism, distribution, and elimination. These studies are critical for assessing the persistence of residues in food-producing animals.

Identification of Phase I and Phase II Metabolites

Furaltadone undergoes rapid and extensive metabolism in animals. nih.gov The primary metabolic pathway involves the reduction of the nitro group, a characteristic feature of nitrofuran metabolism. However, the most significant metabolite for residue monitoring is the tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). researchgate.netfrontiersin.orgnih.gov This metabolite is formed through the cleavage of the azomethine bond of furaltadone. anses.fr

In pigs, a major Phase I metabolic reaction identified is the N-oxidation of the tertiary nitrogen in the morpholino-ring, which occurs without altering the nitrofuran ring. nih.gov This highlights a specific pathway of detoxification in this species. While the formation of an open-chain cyano-metabolite has been observed for the related nitrofuran, furazolidone, evidence for a similar metabolite from furaltadone in pig hepatocytes has not been found. nih.gov

Studies have shown that after administration, furaltadone is quickly metabolized, and the parent drug is often undetectable in tissues shortly after treatment cessation. tandfonline.comresearchgate.net However, the stable, tissue-bound metabolites like AMOZ persist for much longer periods. frontiersin.orgresearchgate.netresearchgate.net The formation of these persistent protein-bound residues is a key aspect of furaltadone's metabolism. researchgate.netnih.gov These bound residues can release the side-chain metabolite AMOZ under mild acidic conditions. researchgate.netnih.gov

Comparative Metabolic Profiles Across Different Non-Human Species

Comparative studies have revealed both similarities and differences in furaltadone metabolism across various animal species.

In pigs , as mentioned, N-oxidation of the morpholino ring is a key Phase I step, and AMOZ is the principal tissue-bound metabolite. nih.govresearchgate.net The depletion of AMOZ from porcine tissues has been well-documented. researchgate.net

In poultry , furaltadone is also rapidly metabolized to AMOZ, which accumulates in various tissues, including muscle, liver, and gizzard. researchgate.net Studies on broiler chickens have shown that the depletion of AMOZ residues is similar to that observed in porcine tissues. researchgate.net

In goats , in vivo and in vitro studies using radiolabeled furaltadone demonstrated rapid absorption, distribution, and extensive degradation of the parent compound. nih.gov The half-life of furaltadone was found to be 13 minutes in bovine and caprine liver homogenates and 35 minutes in vivo in goats. nih.gov

In channel catfish , oral administration of furaltadone resulted in measurable parent drug in muscle within 2 hours, with peak levels at 12 hours. nih.govacs.org The parent drug was eliminated rapidly, but the tissue-bound metabolite AMOZ reached peak levels at 12 hours and remained detectable for up to 56 days. nih.gov

The consistent finding across these species is the rapid metabolism of the parent furaltadone and the formation of the persistent tissue-bound metabolite AMOZ, making it a reliable marker for monitoring furaltadone use. frontiersin.org

Kinetic Studies of Accumulation and Depletion in Animal Tissues

Kinetic studies are essential for understanding the persistence of furaltadone residues in edible tissues. The depletion half-lives of the tissue-bound metabolite AMOZ are notably long, underscoring its persistence.

In broiler chickens , the depletion half-life for tissue-bound AMOZ in muscle was found to be 3.4 days. researchgate.net Metabolite concentrations were observed to be higher in the eyes, with a longer half-life compared to muscle. researchgate.net

In pigs , the metabolites of furaltadone accumulate to high concentrations in tissues and have depletion half-lives ranging from 5.5 to 15.5 days. researchgate.net These metabolites were still detectable in tissues six weeks after the cessation of treatment. researchgate.net

In goats , the in vivo half-life of furaltadone was 35 minutes, with less than 2% of the parent drug excreted in the urine. nih.gov Radioactivity from the labeled compound was widely distributed, with the highest concentrations in the kidney, udder, and liver. nih.gov

In channel catfish , parent furaltadone was rapidly eliminated from muscle, becoming undetectable by 96 hours post-dosing. nih.gov In contrast, the tissue-bound metabolite AMOZ peaked at 12 hours and was measurable for up to 56 days. nih.gov

The following table summarizes the kinetic data for furaltadone and its metabolite AMOZ in various animal species.

| Animal Species | Tissue | Compound | Peak Level (Time) | Depletion Half-life | Reference |

| Broiler Chickens | Muscle | AMOZ | - | 3.4 days | researchgate.net |

| Eyes | AMOZ | - | > 8.5 days | researchgate.net | |

| Pigs | Muscle, Liver, Kidney | AMOZ | High concentrations | 5.5 - 15.5 days | researchgate.net |

| Goats | Plasma | Furaltadone | - | 35 minutes (in vivo) | nih.gov |

| Channel Catfish | Muscle | Furaltadone | 35.2 ng/g (12 h) | < 96 hours | nih.gov |

| Muscle | AMOZ | 46.8 ng/g (12 h) | Detectable up to 56 days | nih.gov |

Investigation of Abiotic and Biotic Degradation Pathways of Furaltadone

Understanding the environmental fate of furaltadone is crucial for assessing its ecological impact. Research has focused on its degradation through both non-biological (abiotic) and biological (biotic) processes.

Photodegradation and Hydrolytic Degradation Mechanisms

Photodegradation is a significant abiotic pathway for the breakdown of furaltadone in the environment, particularly in aquatic systems. Studies have shown that indirect photolysis is the primary route of its elimination in water. nih.gov The process involves the absorption of light, leading to the transformation of the furaltadone molecule.

In homogeneous phase, UV radiation alone results in slow mineralization. nih.gov However, the process is significantly faster in the presence of oxidizing agents like persulfate. nih.govresearchgate.net A proposed mineralization mechanism involves the formation of intermediates such as 5-hydroxymethylene-2(5H)-furanone and nitric oxide. researchgate.net In heterogeneous photocatalysis using TiO2 and persulfate, the main intermediates identified were C₁₂H₁₇N₄O₄ and C₁₁H₁₄N₃O₄, which further degraded to smaller molecules. nih.gov

Hydrolytic degradation of furaltadone appears to be a less significant pathway under environmentally relevant pH conditions. nih.gov Studies on the related compound nitrofurantoin (B1679001) have shown that hydrolysis is generally slow, particularly in acidic conditions, and is dependent on pH and temperature. researchgate.netnih.gov For nitrofurantoin, three main hydrolytic degradation processes have been proposed: protonation followed by cleavage of the N-N bond, cleavage of the heterocyclic non-aromatic ring, and reduction of this ring. researchgate.netnih.gov While specific data for furaltadone is limited, similar slow hydrolysis rates can be inferred.

Microbial Transformation and Biodegradation Studies in Environmental Systems

Biotic degradation by microorganisms plays a key role in the environmental fate of furaltadone. Several studies have investigated the ability of various microbes to transform and degrade this antibiotic.

The fungus Aspergillus tamarii , isolated from soil with a history of antibiotic exposure, has demonstrated the ability to degrade furaltadone. researchgate.net In laboratory studies, Aspergillus tamarii isolate TN-7 was able to significantly reduce the concentration of furaltadone after incubation. researchgate.net For instance, after 96 hours of incubation, the fungus reduced the furaltadone concentration by 86.73%. researchgate.net The proposed mechanism involves the action of nitroreductases, which are enzymes that can reduce the nitro group of nitrofuran compounds. researchgate.net

Bacterial communities from wastewater treatment plants have also been shown to degrade furaltadone. researchgate.net The degradation process can be influenced by the composition of the microbial community. researchgate.net The primary degradation is thought to involve enzymatic conversions of the xenobiotic compound. medcraveonline.com Microorganisms can utilize such compounds as substrates for growth and energy, potentially leading to their complete mineralization to carbon dioxide and water. medcraveonline.com

The following table summarizes the findings from microbial degradation studies of furaltadone.

| Microorganism/System | Degradation Efficiency | Key Findings | Reference |

| Aspergillus tamarii isolate TN-7 | 86.73% reduction after 96 hours | Capable of significant furaltadone degradation, likely via nitroreductase activity. | researchgate.net |

| Wastewater Treatment Plant Microbes | Variable | Degradation observed, with efficiency dependent on the microbial community structure. | researchgate.net |

Stability and Persistence of Furaltadone and its Metabolites in Varied Environmental Conditions

The environmental fate of Furaltadone and its principal metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is a significant concern due to their potential persistence and toxicity. Research utilizing Furaltadone-d8 as an internal standard for accurate quantification has shed light on their stability under various environmental matrices, including water and soil.

Recent studies have investigated the hydrolytic and photolytic behavior of Furaltadone in aquatic environments. nih.gov Hydrolysis was found to have a negligible impact on the degradation of Furaltadone at pH values relevant to aquatic ecosystems. nih.gov However, indirect photolysis has been identified as the primary pathway for its elimination in lake, river, and sea water. nih.gov This suggests that sunlight plays a crucial role in breaking down the parent compound in surface waters.

The stability of Furaltadone can be influenced by temperature and pH. For instance, at elevated temperatures (40°C to 80°C) and low pH (1.0 to 5.0), the Furaltadone molecule may be damaged. tandfonline.com Conversely, under milder conditions, its general chemical structure remains intact. tandfonline.com Ozonation has also been explored as a method for degrading Furaltadone in aqueous solutions, with the process being influenced by the amount of ozone and the pH of the solution. researchgate.net

In soil environments, the persistence of Furaltadone and its metabolites is a key area of investigation. Studies on the uptake and metabolism of nitrofuran antibiotics by plants, such as spring onions grown in contaminated soil, reveal that these compounds can be absorbed by crops. acs.org Once absorbed, Furaltadone can be efficiently metabolized within the plant, leading to the formation of metabolites. acs.org This highlights a potential pathway for these compounds to enter the food chain. The sorption of Furaltadone and its metabolites to sediment in aquatic environments further complicates their fate, affecting their bioavailability and persistence. researchgate.net

The metabolites of Furaltadone, particularly AMOZ, are often more persistent than the parent drug. researchgate.netacs.orgfao.org Because nitrofurans are rapidly metabolized, the detection of these persistent, tissue-bound metabolites serves as a key indicator of illegal use in animal production. researchgate.netanses.fr These metabolites can remain detectable in edible tissues for weeks after administration of the drug has ceased, highlighting their stability within biological systems. acs.orgfao.org The stability of these metabolites is also observed during storage and conventional cooking processes. frontiersin.org

Table 1: Factors Influencing Furaltadone Degradation

| Factor | Effect on Furaltadone Stability | Environmental Compartment |

|---|---|---|

| pH | Stable at environmentally relevant pH; degradation increases at low pH (1.0-5.0) with high temperature. nih.govtandfonline.com | Aquatic Environments, Soil |

| Temperature | Degradation increases with rising temperatures (40°C to 80°C), especially at low pH. tandfonline.com | Aquatic Environments, Soil |

| Light (Photolysis) | Primary route of elimination in aquatic environments (indirect photolysis). nih.gov | Surface Waters (Lakes, Rivers, Sea) |

| Ozonation | Effective for degradation in aqueous solutions; efficiency depends on ozone dosage and pH. researchgate.net | Water Treatment Systems |

| Sorption | Adheres to sediment, affecting bioavailability and persistence. researchgate.net | Aquatic Sediments |

| Biological Uptake | Absorbed by plants from contaminated soil and metabolized. acs.org | Soil, Plants |

Table 2: Persistence of Furaltadone and its Metabolite AMOZ

| Compound | Persistence Characteristic | Matrix |

|---|---|---|

| Furaltadone | Relatively short half-life in vivo. fao.org | Biological Tissues |

| Degrades primarily through indirect photolysis in water. nih.gov | Aquatic Environments | |

| AMOZ (Metabolite) | More persistent than the parent compound. acs.orgfao.org | Biological Tissues, Edible Animal Products |

| Can be detected for several weeks after drug withdrawal. acs.orgfao.org | Edible Animal Tissues |

Regulatory Science and Method Harmonization Supported by Furaltadone D8 Research

Development and Harmonization of Analytical Methods for Regulatory Compliance

The development and harmonization of analytical methods are crucial for ensuring consistent and reliable monitoring of banned substances like nitrofurans in the global food supply chain. fda.gov Furaltadone-d8 is integral to these efforts, primarily serving as an internal standard in sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.comscielo.br The use of isotopically labeled internal standards like this compound is a key component of methods validated according to international guidelines, such as those established by the European Union. jfda-online.com

The process of method harmonization aims to align analytical procedures across different laboratories to ensure that results are comparable and meet the same stringent performance criteria. fda.govresearchgate.net This is particularly important for multinational food trade, where a product tested in one country must meet the regulatory standards of another. The FDA's Laboratory Information Bulletin (LIB) 4597, for instance, is a harmonized method for the analysis of nitrofuran metabolites and has undergone multi-laboratory validation. fda.gov Such harmonized methods often employ isotopically labeled standards, including those for the metabolite of furaltadone (B92408), to achieve the required accuracy and reliability. fda.gov

The development of these methods involves rigorous validation to ensure they are fit for purpose. covex.com This includes demonstrating specificity, trueness, ruggedness, and stability. anses.fr The use of this compound helps to compensate for variations in sample preparation and instrument response, leading to more accurate quantification of the target analyte, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the metabolite of furaltadone. vulcanchem.comusda.gov

A typical analytical workflow for nitrofuran metabolites involves the following steps:

Acid Hydrolysis: Release of the protein-bound metabolites from the tissue matrix. usda.goviaea.org

Derivatization: Reaction with 2-nitrobenzaldehyde (B1664092) to form a stable derivative. usda.goviaea.org

Extraction: Isolation of the derivatized metabolites using techniques like liquid-liquid or solid-phase extraction. usda.goviaea.org

Analysis by LC-MS/MS: Separation and detection of the analytes, with this compound used as an internal standard for accurate quantification. vulcanchem.comjfda-online.com

Recent advancements have focused on developing more rapid and efficient methods. For example, microwave-assisted derivatization has been shown to significantly reduce analysis times compared to traditional overnight incubation. nih.govd-nb.info These modern methods continue to rely on the principle of isotopic dilution with standards like this compound to ensure data quality.

Research on Performance Characteristics, Decision Limits, and Detection Capabilities for Regulatory Monitoring

For regulatory monitoring, analytical methods must meet specific performance characteristics. This compound is central to establishing these parameters for the detection of furaltadone residues. Key performance indicators include the decision limit (CCα) and detection capability (CCβ), which are defined by Commission Decision 2002/657/EC. anses.frresearchgate.netinnocua.net

Decision Limit (CCα): This is the limit at and above which it can be concluded with a statistical certainty of 1-α that a sample is non-compliant. researchgate.netfao.org For banned substances like nitrofurans, this is a critical parameter.

Detection Capability (CCβ): This represents the smallest content of the substance that may be detected, identified, and/or quantified in a sample with a statistical certainty of 1-β. researchgate.netfao.org

Studies have demonstrated that methods using isotopically labeled internal standards can achieve the low detection limits required for regulatory action. For nitrofuran metabolites, a minimum required performance limit (MRPL) has been established, which analytical methods must be able to meet. anses.frinnocua.net For instance, a validated LC-MS/MS method for fish muscle reported a CCα for AMOZ of 0.19 to 0.43 µg/kg and a CCβ of 0.23 to 0.54 µg/kg, well below the MRPL of 1.0 µg/kg. jfda-online.com Another study on various animal tissues and eggs reported a CCα for AMOZ ranging from 0.27 to 0.35 μg kg−1. nih.gov

The use of this compound ensures the trueness and precision of the measurements, which are essential for the reliable determination of these performance characteristics. anses.fr The table below summarizes the performance characteristics from a validated method for nitrofuran metabolites.

| Performance Characteristic | Value | Unit |

| Decision Limit (CCα) for AMOZ | 0.19 - 0.43 | µg/kg |

| Detection Capability (CCβ) for AMOZ | 0.23 - 0.54 | µg/kg |

| Limit of Quantification for Metabolites | < 1.0 | µg/kg |

| Linearity (R²) | > 0.99 | - |

| Recovery | 86 - 110 | % |

| Repeatability (CV%) | < 16 | % |

| Within-Laboratory Reproducibility (CV%) | < 20 | % |

This table presents a compilation of performance data from various validated analytical methods. jfda-online.comresearchgate.netrsc.org

Interlaboratory Studies and Proficiency Testing Programs for Quality Assurance

Interlaboratory studies (ILS) and proficiency testing (PT) programs are fundamental components of quality assurance in analytical laboratories. innocua.netaokin.de They serve to evaluate and compare the performance of different laboratories, thereby ensuring the reliability and comparability of results on a national and international level. aokin.debipea.org this compound, as part of validated analytical methods, plays a crucial role in the success of these programs for nitrofuran residue analysis.

Participation in PT schemes is often mandatory for accredited laboratories (e.g., under ISO/IEC 17025) and provides an external assessment of a laboratory's competence. aokin.de In these programs, a central organizer distributes homogenous and stable test materials (e.g., spiked or incurred animal tissues) to participating laboratories for analysis. nih.gov The results are then statistically evaluated, often using z-scores, to assess each laboratory's performance. aokin.de

The use of robust and validated methods, which typically include isotopically labeled internal standards like this compound, is critical for laboratories to perform well in these studies. fda.gov These standards help to minimize inter-laboratory variability by correcting for systematic and random errors that can occur during sample processing and analysis. innocua.net Successful participation in PT schemes demonstrates a laboratory's ability to produce accurate and reliable results, which is essential for consumer protection and fair trade. bipea.org

Several organizations, such as the European Union Reference Laboratories (EURLs), organize regular PT rounds for veterinary drug residues, including nitrofurans. vliz.be These programs are vital for upholding the quality of food safety monitoring across member states.

Scientific Contributions to International Standards for Food Safety and Traceability

The scientific research underpinning the use of this compound in analytical methods contributes significantly to the establishment and maintenance of international food safety standards and enhances the traceability of food products. vulcanchem.comjfda-online.comfda.govresearchgate.net International bodies like the Codex Alimentarius Commission, a joint initiative of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), develop harmonized international food standards, guidelines, and codes of practice to protect consumer health and ensure fair practices in the food trade. who.intfao.org

The development of reliable and validated analytical methods, which this compound facilitates, provides the scientific basis for setting maximum residue limits (MRLs) or, in the case of banned substances like nitrofurans, for establishing action levels. jfda-online.comfao.org The ability to detect and accurately quantify residues at very low levels is essential for enforcing these standards and protecting public health. who.int

Furthermore, robust analytical methods are a cornerstone of food traceability systems. ifpsglobal.com In the event of a food safety incident, such as the detection of illegal nitrofuran residues, traceability allows authorities to track the product back through the supply chain to its source. This enables targeted recalls and investigations to identify and address the root cause of the contamination, thereby preventing further public exposure. The confidence in analytical results, bolstered by the use of internal standards like this compound, is paramount for the credibility and effectiveness of these traceability systems. ifpsglobal.com

The ongoing research and development of analytical methods, including the validation of new techniques and the production of reference materials, are part of a continuous effort to improve food safety and adapt to emerging challenges in the global food supply. ifpsglobal.comresearchgate.netifs-certification.com This scientific work, supported by compounds like this compound, is essential for maintaining a safe and trustworthy food system. who.int

Emerging Research Directions and Future Perspectives for Furaltadone D8 Research

Advancements in Miniaturized and Portable Detection Systems

The development of miniaturized and portable detection systems represents a significant leap forward in analytical chemistry, offering the potential for real-time, on-site analysis of chemical compounds, including Furaltadone-d8. These systems are moving beyond traditional laboratory settings, providing rapid screening capabilities for environmental monitoring, food safety, and veterinary drug residue analysis.

Recent advancements have seen the emergence of portable detectors that utilize technologies such as immunochemical assays, electrochemical sensors, and spectroscopic techniques. While not always specific to this compound, the underlying principles of these portable systems can be adapted for its detection. For instance, biosensors incorporating specific antibodies or aptamers that recognize the furaltadone (B92408) structure could be integrated into portable devices. The isotopic signature of this compound, with its deuterium-to-protium mass difference, could also be exploited by miniaturized mass spectrometers, a technology that is progressively becoming more field-deployable.

The key advantages of these portable systems include their speed, ease of use, and reduced cost per analysis compared to conventional laboratory-based methods. This allows for a higher frequency of testing and a more proactive approach to monitoring.

Table 1: Comparison of Portable Detection Technologies

| Technology | Principle | Potential for this compound Detection | Key Advantages |

|---|---|---|---|

| Electrochemical Sensors | Measures changes in electrical properties due to a chemical reaction at an electrode surface. | High; sensors can be functionalized for specific binding with furaltadone. | High sensitivity, low cost, and potential for miniaturization. |

| Immunochemical Assays (e.g., ELISA) | Utilizes the specific binding of an antibody to an antigen. | High; antibodies specific to furaltadone can be developed. | High specificity and sensitivity, well-established technology. |

| Portable Mass Spectrometry | Separates ions based on their mass-to-charge ratio. | High; can differentiate this compound from its non-deuterated counterpart. | High specificity and confirmatory results. |

| Raman Spectroscopy | Measures vibrational modes of molecules. | Moderate; the deuterium (B1214612) substitution may cause a detectable shift in the Raman spectrum. | Non-destructive, requires minimal sample preparation. |

The integration of these technologies into user-friendly, handheld devices is a primary goal for future research and development in this area.

Novel Applications of Stable Isotope Tracers in Ecological and Environmental Processes

The use of stable isotope tracers has become an invaluable tool for investigating a wide range of ecological and environmental processes. hutton.ac.ukmdpi.comqub.ac.ukwww.csiro.auiaea.org this compound, as a deuterated compound, has significant potential to be used as a tracer in studies aimed at understanding the fate and transport of nitrofuran antibiotics in the environment. hutton.ac.uk

By introducing a known amount of this compound into a controlled environmental system, such as a soil column or an aquatic microcosm, researchers can track its movement and transformation over time. The distinct mass of this compound allows it to be differentiated from its naturally occurring, non-deuterated counterpart using mass spectrometry. This enables precise tracking of the compound's journey through various environmental compartments.

Potential applications of this compound as an environmental tracer include:

Metabolism and Degradation Studies: Investigating the biotic and abiotic degradation pathways of furaltadone in soil and water.

Bioaccumulation and Trophic Transfer: Tracking the uptake and accumulation of furaltadone in organisms and its transfer through food webs.

Sorption and Leaching in Soils: Quantifying the extent to which furaltadone binds to soil particles and its potential to leach into groundwater.

Source Tracking: Identifying the sources of furaltadone contamination in the environment by using this compound as a spike in suspected source materials.

These studies provide crucial data for environmental risk assessments and for developing strategies to mitigate the impact of antibiotic residues in the environment.

Development of Certified Reference Materials and Digital Reference Standards Incorporating Deuterated Analogs

Certified Reference Materials (CRMs) are essential for ensuring the quality and comparability of analytical measurements. In the analysis of veterinary drug residues, deuterated internal standards, such as this compound, play a critical role in achieving accurate quantification, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS). The availability of Furaltadone as a CRM is noted in the offerings of various chemical suppliers. crmlabstandard.comcrmlabstandard.comlgcstandards.com

The development of CRMs for deuterated analogs like this compound is a meticulous process that involves:

High-purity synthesis: The deuterated compound must be synthesized to a very high and well-characterized purity.

Comprehensive characterization: The identity and purity of the material are confirmed using a battery of analytical techniques.

Homogeneity and stability testing: The CRM must be shown to be homogeneous throughout the batch and stable over its intended shelf life.